molecular formula C20H20N4O3S B2827914 N-(2-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide CAS No. 941926-94-9

N-(2-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide

Cat. No.: B2827914
CAS No.: 941926-94-9
M. Wt: 396.47
InChI Key: BTLITABGVJMGDK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a synthetic organic compound classified within the thiazole-carboxamide family, characterized by a thiazole-4-carboxamide core substituted with a 3-phenylureido group at position 2 and a 2-methoxyphenethyl moiety on the amide nitrogen. This specific molecular architecture, integrating a heterocyclic thiazole ring, hydrogen-bond-capable phenylureido group, and lipophilic aromatic substituent, makes it a candidate for exploration in medicinal chemistry and pharmacology research. Emerging studies on structurally analogous thiazole-carboxamide derivatives highlight significant potential in neuroscientific applications. Recent research indicates that such compounds function as potent negative allosteric modulators (NAMs) of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid receptors (AMPARs). AMPARs are critical mediators of excitatory neurotransmission, and their overactivity is implicated in excitotoxicity leading to neurological pathologies such as epilepsy, Alzheimer's disease, and other neurodegenerative conditions. Thiazole-carboxamide derivatives have been shown to potently inhibit AMPAR-mediated currents across various receptor subunits (GluA1, GluA2, etc.), significantly modulating receptor kinetics by enhancing deactivation rates, which underpins their neuroprotective potential . Furthermore, the thiazole scaffold is recognized for its diverse biological profile. Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profile of these compounds, with specific substituent groups greatly influencing their potency and selectivity . Beyond neuroscience, thiazole derivatives demonstrate substantial investigational value in oncology research. Compounds sharing the thiazole-4-carboxamide core have been investigated for their anticancer properties, with mechanisms of action that may include the inhibition of tubulin polymerization, thereby disrupting microtubule dynamics essential for cancer cell division . Additionally, some derivatives have been evaluated as cyclooxygenase (COX) inhibitors, which is relevant given that COX-2 is often overexpressed in various human malignancies . This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-27-17-10-6-5-7-14(17)11-12-21-18(25)16-13-28-20(23-16)24-19(26)22-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLITABGVJMGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole derivative class, which has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N-[2-(3-methoxyphenyl)ethyl]-2-(3-phenylureido)-1,3-thiazole-4-carboxamide
  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : Approximately 378.43 g/mol

The compound features a thiazole ring, a carboxamide group, and various aromatic substituents that contribute to its biological properties.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various microbial strains. This activity is attributed to its ability to disrupt microbial cell functions through interactions with essential enzymes and cellular structures.

Anticancer Activity

Research has shown that thiazole derivatives, including this compound, possess significant anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization . For example, compounds with similar structures have shown IC50 values below 10 μg/mL against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

The mechanism of action involves several pathways:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Tubulin Interaction : Similar thiazole derivatives have been shown to bind to the colchicine site on tubulin, inhibiting microtubule formation and leading to cell cycle arrest .
  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of related thiazole compounds on MCF-7 cells. The most potent derivatives showed IC50 values of 1.14 μg/mL, indicating strong potential for therapeutic applications in breast cancer treatment .
  • Mechanistic Studies : In vitro binding assays confirmed that these compounds bind effectively to tubulin, disrupting normal cellular functions and leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureHigh (IC50 < 10 μg/mL)Moderate
N-(3,4-dimethoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamideSimilarHighHigh
N-(4-methoxyphenethyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamideSimilarModerateLow

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally related compounds:

Structural Analogues

Compound Name / ID Key Substituents Synthesis Method Purity/Yield Notable Features Reference
Target Compound 2-(3-Phenylureido), N-(2-methoxyphenethyl) Not specified Balances lipophilicity (phenethyl) and polarity (methoxy, ureido).
Acotiamide Hydrochloride 2-[(2-Hydroxy-4,5-dimethoxybenzoyl)amino], N-[2-(bis(isopropyl)amino)ethyl] Coupling reactions Pharmacopeial Approved for functional dyspepsia; hydrophilic substituents enhance solubility.
Tiazofurin 2-β-D-Ribofuranosyl Enzymatic coupling Clinical use Antileukemic agent; ribose moiety enables nucleoside-like targeting.
Compound 108 () 2-(3-Methyl-1-(3,4,5-TMB-amido)butyl), N-(4,4-difluorocyclohexyl) Ester hydrolysis + coupling 78% yield Fluorinated cyclohexyl enhances metabolic stability; high lipophilicity.
Compound 32 () 2-(1-(2-Azidobenzamido)-2-methylpropyl), N-(2-benzoylphenyl) Acid-amine coupling (Method A) 98% purity Azido group enables click chemistry modifications; high purity.

Physicochemical and Pharmacological Properties

  • Lipophilicity :
    • The target’s 2-methoxyphenethyl group offers moderate lipophilicity (logP ~3–4 estimated), comparable to Acotiamide (logP ~2.5) .
    • Fluorinated derivatives (e.g., compound 108, logP ~4.5) exhibit higher membrane permeability but risk solubility issues .
  • Hydrogen Bonding :
    • The 3-phenylureido group in the target may enhance target binding (e.g., kinase inhibition) compared to azido (compound 32) or benzamido (compound 50) substituents .
  • Bioactivity :
    • Tiazofurin : Inhibits IMP dehydrogenase, reducing GTP levels in leukemia cells .
    • Acotiamide : Enhances gastric motility via acetylcholinesterase inhibition .
    • Compound 108 : Antiproliferative activity inferred from structural similarity to kinase inhibitors .

Stability and Metabolic Considerations

  • Metabolic Stability : Fluorinated cyclohexyl groups (compound 108) resist oxidative metabolism, whereas the target’s methoxy group may undergo demethylation .
  • Tautomerism : Thione-thiol tautomerism in triazole derivatives () contrasts with the stable ureido group in the target, simplifying formulation .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing N-(2-methoxyphenethyl)-2-(3-phenylureido)thiazole-4-carboxamide?

  • The synthesis typically involves multi-step processes:

  • Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones (e.g., using chloroacetone in ethanol under reflux) .
  • Step 2 : Amidation or carboxamide coupling, often employing EDCI/HOBt as coupling agents in polar aprotic solvents (e.g., DMF or DCM) at 0–25°C .
  • Step 3 : Introduction of the 2-methoxyphenethyl group via nucleophilic substitution or reductive amination .
    • Critical parameters include temperature control (±2°C), solvent purity, and stoichiometric ratios (e.g., 1.2 equivalents of coupling agents to minimize side products) .

Q. How is purity assessed during synthesis, and what purification methods are recommended?

  • Analytical Methods : Thin-layer chromatography (TLC) for real-time monitoring (Rf value tracking) and HPLC for final purity assessment (≥95% by C18 reverse-phase columns) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are essential for structural characterization?

  • 1H/13C NMR : Confirm regiochemistry of the thiazole ring (e.g., δ 7.8–8.2 ppm for C5-H in thiazole) and urea linkage (NH protons at δ 9–10 ppm) .
  • Mass Spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and urea N-H bends (~1540 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for the urea-thiazole coupling step?

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., DMAP) to enhance coupling efficiency .
  • Solvent Effects : Compare DMF (high polarity) vs. THF (moderate polarity) to balance reactivity and solubility .
  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Q. How should contradictory data on biological activity (e.g., IC50 variability) be addressed?

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for anticancer assays) and replicate experiments across ≥3 independent trials .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., N-(4-methoxyphenyl)thiazole carboxamides) to identify SAR trends .
  • Cellular Context : Account for cell-line-specific factors (e.g., efflux pump expression in MDR cancer models) .

Q. What advanced NMR techniques resolve ambiguities in stereochemistry or dynamic behavior?

  • NOESY/ROESY : Detect spatial proximity between the methoxyphenethyl group and thiazole protons to confirm conformation .
  • VT-NMR : Analyze temperature-dependent chemical shifts to identify rotameric equilibria in the urea moiety .

Q. How can molecular docking studies improve target identification for this compound?

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or tubulin based on structural homology to known thiazole inhibitors .
  • Docking Workflow :

  • Prepare ligand structures using Gaussian-optimized geometries (B3LYP/6-31G*).
  • Use AutoDock Vina with flexible side chains in binding pockets .
    • Validation : Compare docking scores (ΔG) with experimental IC50 values to refine scoring functions .

Q. What strategies mitigate instability in aqueous or biological matrices?

  • Excipient Screening : Test cyclodextrins or liposomal encapsulation to enhance solubility and reduce hydrolysis .
  • Forced Degradation Studies : Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C) to identify degradation pathways (HPLC-MS tracking) .

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